Quadramet, also known as samarium-153 lexidronam, is a radiopharmaceutical used primarily in the treatment of pain associated with osteoblastic metastases in cancer patients. This compound consists of radioactive samarium, a rare earth element, and a chelating agent known as ethylenediaminetetramethylenephosphonic acid. Quadramet is administered intravenously and is characterized by its ability to target bone tissue, particularly areas of increased bone turnover associated with metastatic cancer.
Quadramet is classified as a therapeutic radiopharmaceutical. It is produced through neutron activation of samarium-152 oxide, which results in the formation of samarium-153. The compound is commercially available and has been approved for medical use by regulatory bodies such as the U.S. Food and Drug Administration and the European Medicines Agency. Its formulation includes 35 mg of ethylenediaminetetramethylenephosphonic acid per milliliter, along with other excipients to stabilize the solution for intravenous administration .
The synthesis of Quadramet involves the neutron irradiation of isotopically enriched samarium-152 oxide. This process generates samarium-153, which is then complexed with ethylenediaminetetramethylenephosphonic acid to form the final product. The resulting compound is purified and formulated into a sterile, isotonic solution suitable for intravenous injection.
The production process ensures high yield and purity of samarium-153. The specific activity of the radioactive material is approximately 1.0-11.0 millicuries per microgram, allowing for effective therapeutic doses while minimizing radiation exposure to healthy tissues .
The molecular structure of Quadramet can be represented as follows:
This structure indicates that samarium-153 is coordinated with two molecules of ethylenediaminetetramethylenephosphonic acid, which acts as a chelator.
The molecular weight of the pentasodium form of lexidronam is approximately 696 daltons. The pH of the final solution ranges from 7.0 to 8.5, making it compatible with physiological conditions .
The primary chemical reaction involved in the use of Quadramet is its binding to hydroxyapatite in bone tissue. This reaction facilitates the localization of samarium-153 in areas of increased osteoblastic activity, such as metastatic lesions.
Upon administration, Quadramet undergoes rapid distribution in the body, with significant uptake in skeletal tissues within hours. The beta emissions from samarium-153 provide localized radiation therapy to alleviate pain from bone metastases while minimizing systemic exposure .
Quadramet exerts its therapeutic effects through targeted radiation therapy. The beta particles emitted from samarium-153 have cytotoxic effects on nearby cancer cells within bone tissue.
Clinical studies have demonstrated that Quadramet accumulates preferentially in osteoblastic lesions compared to normal bone tissue, achieving a lesion-to-normal bone ratio that supports its efficacy in pain management . The half-life of samarium-153 is approximately 46.3 hours, allowing for effective treatment over several days following administration .
Quadramet is primarily used in clinical settings for:
The compound has shown effectiveness in reducing pain levels and improving quality of life for patients suffering from painful bone metastases, making it an important tool in palliative care for cancer patients .
Quadramet® (samarium Sm-153 lexidronam) is a coordination complex where the radioactive isotope samarium-153 (¹⁵³Sm) is chelated by the tetraphosphonate ligand ethylenediaminetetramethylenephosphonic acid (EDTMP). The ionic formula is ¹⁵³Sm³⁺[CH₂N(CH₂PO₃²⁻)₂]₂, with a molecular weight of 581.1 daltons for the ionic form and 695.93 g/mol for the pentasodium salt form (C₆H₁₂N₂Na₅O₁₂P₄¹⁵³Sm). The complex adopts a octadentate configuration where the Sm³⁺ ion is coordinated via four phosphonate oxygen atoms and two nitrogen atoms from the ethylenediamine backbone, forming a highly stable, cage-like structure. This configuration optimizes target specificity while minimizing dissociation in vivo [1] [7].
The commercial formulation is a sterile, non-pyrogenic, isotonic solution (pH 7.0–8.5) containing 35 mg/mL EDTMP∙H₂O, 5.3 mg/mL calcium (as Ca(OH)₂), and 14.1 mg/mL sodium (as NaOH). The samarium-153 concentration ranges from 5–46 µg/mL, with a specific activity of 1.0–11.0 mCi/µg Sm. At calibration, each vial contains 1850 ± 185 MBq (50 ± 5 mCi) per milliliter [1].
Table 1: Key Physicochemical Properties of Quadramet
Property | Specification |
---|---|
Molecular Formula (ionic) | ¹⁵³Sm³⁺[CH₂N(CH₂PO₃²⁻)₂]₂ |
Ionic Formula Weight | 581.1 Da |
Pentasodium Formula Weight | 695.93 g/mol (C₆H₁₂N₂Na₅O₁₂P₄¹⁵³Sm) |
Partition Coefficient | <10⁻⁵ (octanol/water) |
Protein Binding | <0.5% (across species) |
Solution Characteristics | Clear, colorless to light amber, isotonic |
Samarium-153 is produced by neutron irradiation of enriched samarium-152 oxide (¹⁵²Sm₂O₃) in nuclear reactors. It decays with a physical half-life of 46.3 hours (1.93 days) via beta emission to stable europium-153. The decay profile includes medium-energy beta particles and a gamma photon, enabling both therapeutic and imaging applications [1] [2] [3].
The specific gamma-ray constant is 0.46 R/mCi-hr at 1 cm. External radiation shielding is efficient, with 1 mm of lead reducing exposure by ~1,000-fold due to a half-value thickness of 0.10 mm Pb [1].
Table 2: Radiation Emission Profile of Samarium-153
Radiation Type | Energy (keV) | Abundance | Tissue Range | Biological Significance |
---|---|---|---|---|
Beta (max) | 640 | 30% | 3.0 mm (soft tissue) | High LET tumor cell kill |
Beta (max) | 710 | 50% | 1.7 mm (bone) | Targeted osteoblastic lesion irradiation |
Beta (max) | 810 | 20% | 0.83 mm (water) | Shallow penetration for marrow sparing |
Gamma | 103 | 29% | N/A | Post-therapy imaging verification |
The EDTMP ligand (ethylene diamine tetramethylene phosphonate) serves as a high-affinity bone-targeting carrier. Its phosphonate groups exhibit selective avidity for hydroxyapatite, the mineral component of bone, particularly in regions of high osteoblastic activity. At physiological pH (>7.0), >90% of the complex exists as ¹⁵³Sm[EDTMP]⁵⁻, while <10% forms ¹⁵³SmH[EDTMP]⁴⁻. This anionic state enhances binding to calcium-rich bone surfaces [1] [3] [7].
Key Chelation Dynamics:
Table 3: Radioactive Decay Correction Factors for Samarium-153
Time Relative to Calibration (hours) | Decay Factor |
---|---|
-56.0 | 2.31 |
-24.0 | 1.43 |
0 (calibration) | 1.00 |
+24.0 | 0.70 |
+48.0 | 0.49 |
+56.0 | 0.43 |
Clinical Implications:The chelation stability ensures that radiation delivery is confined to skeletal metastases. The rapid blood clearance (t₁/₂α = 5.5 ± 1.1 min; t₁/₂β = 65.4 ± 9.6 min) minimizes systemic exposure, with <1% of the dose remaining in blood after 5 hours. Urinary excretion dominates within 6 hours post-injection, necessitating hydration protocols to reduce bladder dose [1] [7] [8].
Table 4: Nomenclature of Quadramet
Designation Type | Name(s) |
---|---|
Chemical Name | Pentasodium samarium (¹⁵³Sm) N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
Synonyms | Samarium-153 EDTMP; ¹⁵³Sm-lexidronam |
CAS Registry Numbers | 122575-21-7 (free acid); 176669-18-4 (pentasodium) |
ATC Code | V10BX02 (Therapeutic radiopharmaceuticals) |
The molecular design of Quadramet thus integrates radiation physics, coordination chemistry, and bone biology to achieve selective radiation therapy for osteoblastic metastases. Its clinical utility is predicated on the irreversible binding of the Sm-153-EDTMP complex to sites of pathological bone turnover, enabling tumoricidal radiation doses while limiting collateral damage [1] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7